molecular formula C20H18N2OS B4709148 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide

Cat. No. B4709148
M. Wt: 334.4 g/mol
InChI Key: RPWDWBCGCVVGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide, commonly known as D4476, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential application in various fields such as cancer research, neurodegenerative diseases, and developmental biology. D4476 is a potent inhibitor of the casein kinase 1 (CK1) family of serine/threonine protein kinases, which play a crucial role in regulating various cellular processes, including cell division, differentiation, and apoptosis.

Mechanism of Action

D4476 is a potent inhibitor of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide kinases, which play a crucial role in regulating various cellular processes. This compound kinases phosphorylate numerous substrates, including β-catenin, which is involved in the Wnt signaling pathway. D4476 inhibits this compound kinases by binding to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate groups to substrates.
Biochemical and physiological effects:
D4476 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. D4476 has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative disease research, D4476 has been shown to reduce the accumulation of β-amyloid and tau proteins, which are involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

D4476 has several advantages for lab experiments. It is a potent and specific inhibitor of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide kinases, making it an excellent tool for studying the role of this compound kinases in various cellular processes. D4476 is also relatively easy to synthesize, and the purity of the final product can be improved using column chromatography. However, D4476 has some limitations. It has low solubility in aqueous solutions, making it challenging to work with in some experiments. D4476 also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

D4476 has significant potential for future research. One direction is to investigate the role of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide kinases in other cellular processes, such as circadian rhythm and DNA damage response. Another direction is to explore the use of D4476 in combination with other inhibitors or chemotherapeutic agents to enhance its effectiveness in cancer treatment. Additionally, further research is needed to optimize the synthesis and improve the solubility of D4476 to make it more accessible for use in various experiments.

Scientific Research Applications

D4476 has been extensively used in scientific research due to its potent inhibition of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide family kinases. This compound kinases are involved in various cellular processes, including Wnt signaling, circadian rhythm, and DNA damage response. D4476 has been shown to inhibit this compoundα, this compoundδ, and this compoundε with high specificity, making it an excellent tool for studying the role of this compound kinases in various cellular processes. D4476 has been used in cancer research to study the role of this compound kinases in tumor growth and metastasis. It has also been used in neurodegenerative disease research to investigate the role of this compound kinases in the pathogenesis of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-13-10-14(2)12-16(11-13)21-20(24)22-19(23)18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWDWBCGCVVGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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